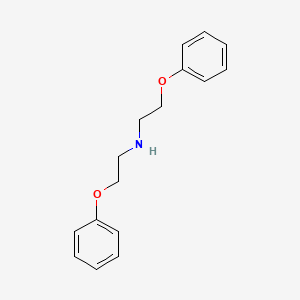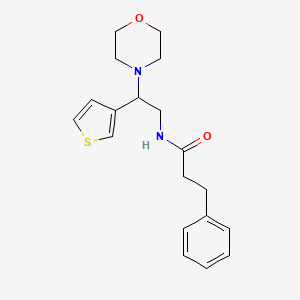
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide, also known as MTEP, is a synthetic compound that acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained attention due to its potential applications in the field of neuroscience, as it has been shown to have beneficial effects in various neurological disorders, including addiction, anxiety, and depression.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Mannich base derivatives, including those with morpholino groups, have been synthesized and evaluated for their antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing significant activity in some cases. For instance, certain derivatives demonstrated high antibacterial activity against Streptococcus epidermidis, comparable to standard antibiotics like Ciprofloxacin (Idhayadhulla et al., 2014).
Antifungal and Antibacterial Properties
Another study focused on the synthesis of novel morpholine derivatives and their evaluation for antibacterial and antifungal activities. Some of these newly synthesized compounds showed promising results, indicating their potential as antimicrobial agents (Velupillai et al., 2015).
Antimycobacterial Activity
Research into the enantiomers of a related compound, Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide, revealed significant antimycobacterial activity. This compound, derived from phenylalanine, was effective against both non-pathogenic and pathogenic mycobacterial strains without showing cytotoxicity against mammalian cells, highlighting its potential in antimycobacterial drug development (Mann et al., 2021).
Chemical Synthesis and Applications
Sulfinamides have been utilized as amine protecting groups in the conversion of amino alcohols to morpholines. This method has been demonstrated in the formal synthesis of antidepressant drugs, showcasing the versatility and efficiency of using morpholine derivatives in chemical synthesis (Fritz et al., 2011).
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-19(7-6-16-4-2-1-3-5-16)20-14-18(17-8-13-24-15-17)21-9-11-23-12-10-21/h1-5,8,13,15,18H,6-7,9-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFNWPSZUWUVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-1-N-[(4-methoxyphenyl)methyl]benzene-1,4-diamine](/img/structure/B2446261.png)


![N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2446267.png)

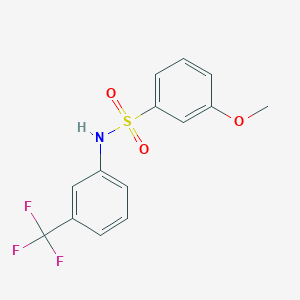
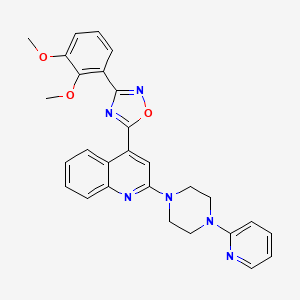
![N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2446273.png)
![4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2446275.png)
![2-(benzo[d]thiazol-2-yl)-N-isopropylnicotinamide](/img/structure/B2446276.png)
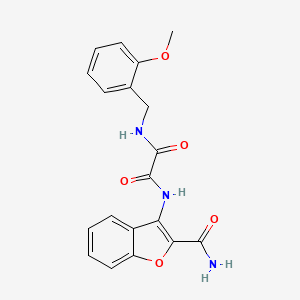
![2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2446279.png)
